O-デメチルピモベンダン

概要

説明

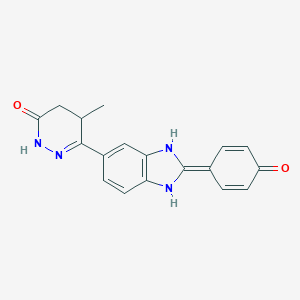

UD-CG-212は、環状グアノシン一リン酸ホスホジエステラーゼ阻害剤として作用する低分子薬です。これは、心不全の治療に使用されるピモベンダンの代謝産物です。 UD-CG-212は、特に心筋収縮力と血管拡張を強化する能力に関して、その心臓血管効果について研究されてきました .

科学的研究の応用

UD-CG-212 has been extensively studied for its scientific research applications, including:

Cardiovascular Research: It is used to study the effects of cyclic guanosine monophosphate phosphodiesterase inhibition on heart function.

Pharmacology: It helps in understanding the pharmacokinetics and pharmacodynamics of pimobendan and its metabolites.

Cellular Biology: It is used to investigate the effects of cyclic guanosine monophosphate phosphodiesterase inhibition on cellular signaling pathways.

Drug Development: It serves as a model compound for developing new cyclic guanosine monophosphate phosphodiesterase inhibitors

作用機序

UD-CG-212は、環状グアノシン一リン酸ホスホジエステラーゼを阻害することによりその効果を発揮し、環状グアノシン一リン酸レベルの増加につながります。これは、心筋収縮力と血管拡張を強化します。 分子標的には、環状グアノシン一リン酸ホスホジエステラーゼ酵素が含まれ、関与する経路は環状グアノシン一リン酸シグナル伝達に関連しています .

生化学分析

Biochemical Properties

O-Demethyl pimobendan plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a positive inotrope by sensitizing the affinity of calcium for binding to troponin C on cardiac myocytes and inhibiting phosphodiesterase 3 (PDE3) . The inhibition of PDE3 also results in both arterial dilation and venodilation .

Cellular Effects

O-Demethyl pimobendan influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It improves the cardiac output without increasing the myocardial oxygen consumption .

Molecular Mechanism

The molecular mechanism of action of O-Demethyl pimobendan involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Demethyl pimobendan change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of O-Demethyl pimobendan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

O-Demethyl pimobendan is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

O-Demethyl pimobendan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of O-Demethyl pimobendan and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

UD-CG-212の調製には、ピモベンダンの合成に続いて代謝変換が含まれます。ピモベンダンは、ベンゾイミダゾール誘導体とピリダジノン部分のカップリングを含む一連の化学反応によって合成されます。 主要な活性代謝物であるUD-CG-212は、その後、高速液体クロマトグラフィーを用いて分離および精製されます .

化学反応の分析

UD-CG-212は、次を含むさまざまな化学反応を起こします。

酸化: 異なる代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を修飾することができます。

置換: 分子上の特定の位置で置換反応が起こる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

UD-CG-212は、次を含む科学研究への応用について広く研究されてきました。

心臓血管研究: 環状グアノシン一リン酸ホスホジエステラーゼ阻害が心臓機能に及ぼす影響を研究するために使用されます。

薬理学: ピモベンダンとその代謝物の薬物動態と薬力学を理解するのに役立ちます。

細胞生物学: 環状グアノシン一リン酸ホスホジエステラーゼ阻害が細胞シグナル伝達経路に及ぼす影響を調査するために使用されます。

類似化合物との比較

UD-CG-212は、ミルリノンやエノキシモンなど、他の環状グアノシン一リン酸ホスホジエステラーゼ阻害剤に似ています。 それは、ピモベンダンからのその特定の代謝起源とその異なる薬理学的プロファイルにおいてユニークです。類似の化合物には以下が含まれます。

ミルリノン: 心不全の治療に使用される別の環状グアノシン一リン酸ホスホジエステラーゼ阻害剤。

エノキシモン: 同様の心臓血管効果を持つ環状グアノシン一リン酸ホスホジエステラーゼ阻害剤 .

UD-CG-212は、その特定の代謝経路とその強い利尿作用と血管拡張作用の組み合わせによって際立っています。

生物活性

The compound 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 306.37 g/mol. Its structure features a pyridazine ring fused with a benzodiazole moiety and a hydroxyphenyl substituent, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of the 4-hydroxyphenyl group is particularly noteworthy as it is known to enhance radical scavenging activity. Studies have shown that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. For instance, derivatives of benzodiazole have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit topoisomerase enzymes could be pivotal in its anticancer activity.

Antibacterial and Antifungal Activity

Preliminary investigations into the antibacterial and antifungal properties of this compound indicate potential effectiveness against several pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activities of 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one can be attributed to:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- DNA Binding : Its structural similarity to known intercalators suggests that it may bind to DNA, disrupting replication and transcription processes.

- Radical Scavenging : The hydroxyl group on the phenyl ring likely contributes to its ability to neutralize free radicals.

Case Studies

特性

IUPAC Name |

3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXSEARPHDXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108381-22-2 | |

| Record name | O-Demethyl pimobendan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL PIMOBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UD-CG 212 Cl?

A1: UD-CG 212 Cl is a potent inhibitor of phosphodiesterase type III (PDE III), an enzyme that breaks down cyclic AMP (cAMP). [, , , , , , ] By inhibiting PDE III, UD-CG 212 Cl increases intracellular cAMP levels. [, , , , ]

Q2: What are the downstream effects of increased cAMP levels mediated by UD-CG 212 Cl?

A2: Increased cAMP levels lead to several downstream effects, including:

- Increased Ca2+ transients: This contributes to the positive inotropic effect of UD-CG 212 Cl, enhancing the force of cardiac muscle contraction. [, ]

- Activation of Ca2+-activated K+ channels: This contributes to the vasodilatory effects of UD-CG 212 Cl in vascular smooth muscle cells. []

- Potentiation of the inotropic effects of β-adrenoceptor agonists: UD-CG 212 Cl enhances the effects of drugs like isoproterenol. [, ]

Q3: How does acidosis affect the inotropic effects of UD-CG 212 Cl?

A4: Acidosis significantly reduces the positive inotropic effect of UD-CG 212 Cl primarily by diminishing its Ca2+-sensitizing effect. []

Q4: Does UD-CG 212 Cl affect cardiac rhythm?

A5: While UD-CG 212 Cl itself hasn't been definitively linked to proarrhythmic effects, research suggests its parent compound, pimobendan, might increase the risk of sudden death in patients with chronic congestive heart failure. Therefore, arrhythmia suppression with amiodarone is suggested as a precaution in such cases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。